molecular formula C17H17ClN4O B5818867 N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide

Cat. No. B5818867
M. Wt: 328.8 g/mol
InChI Key: DADQRQISLBVNMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide, also known as TCBZ, is a chemical compound that has been used extensively in scientific research. It is a benzotriazole derivative that has been synthesized through various methods and has shown promising results in various applications.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide involves its ability to generate singlet oxygen upon irradiation with light. This singlet oxygen can react with various cellular components, including lipids, proteins, and DNA, leading to oxidative damage and cell death.
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the activation of caspase enzymes, and the inhibition of cell proliferation. It has also been shown to induce autophagy in cancer cells, which can enhance its anti-tumor activity.

Advantages and Limitations for Lab Experiments

The advantages of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide in lab experiments include its high selectivity and sensitivity for detecting ROS, its ability to induce apoptosis in cancer cells, and its potential as a photosensitizer for PDT. However, the limitations of using N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide include its potential toxicity and the need for irradiation with light to generate singlet oxygen.

Future Directions

There are several future directions for research on N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide, including the development of new synthetic methods for its preparation, the optimization of its anti-tumor activity, and the exploration of its potential as a therapeutic agent for other diseases. Additionally, further research is needed to understand the mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide and its effects on cellular signaling pathways.

Synthesis Methods

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide can be synthesized through various methods, including the reaction of 6-chloro-2-phenylbenzo[d][1,2,3]triazole-5-amine with 3-methylbutanoyl chloride in the presence of a base. The reaction leads to the formation of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide, which can be purified and characterized using various techniques such as NMR and IR spectroscopy.

Scientific Research Applications

N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3-methylbutanamide has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells. It has also been used as a photosensitizer for photodynamic therapy (PDT) in cancer treatment, where it has shown significant tumor suppression activity.

properties

IUPAC Name

N-(6-chloro-2-phenylbenzotriazol-5-yl)-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4O/c1-11(2)8-17(23)19-14-10-16-15(9-13(14)18)20-22(21-16)12-6-4-3-5-7-12/h3-7,9-11H,8H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DADQRQISLBVNMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC2=NN(N=C2C=C1Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.